5'-O-DMT-N4-Ac-2'-F-dC

Oligonucleotide synthesis Fast deprotection Phosphoramidite chemistry

5'-O-DMT-N4-Ac-2'-F-dC is a chemically protected 2'-deoxy-2'-fluorocytidine nucleoside bearing a 5'-O-(4,4'-dimethoxytrityl) group and an N4-acetyl protecting group on the cytosine exocyclic amine, with a free 3'-hydroxyl available for further derivatization. It serves as a central intermediate in the synthesis of the corresponding 3'-O-phosphoramidite (CAS 159414-99-0) and 3'-O-succinate derivatives used in solid-phase oligonucleotide synthesis.

Molecular Formula C32H32FN3O7
Molecular Weight 589.6 g/mol
CAS No. 159414-98-9
Cat. No. B120264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-N4-Ac-2'-F-dC
CAS159414-98-9
Molecular FormulaC32H32FN3O7
Molecular Weight589.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F
InChIInChI=1S/C32H32FN3O7/c1-20(37)34-27-17-18-36(31(39)35-27)30-28(33)29(38)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,38H,19H2,1-3H3,(H,34,35,37,39)/t26-,28-,29-,30-/m1/s1
InChIKeyJIFNUYITABZZQS-PYYPWFDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5'-O-DMT-N4-Ac-2'-F-dC (CAS 159414-98-9): Protected 2'-Fluoro-2'-Deoxycytidine Nucleoside for Modified Oligonucleotide Synthesis


5'-O-DMT-N4-Ac-2'-F-dC is a chemically protected 2'-deoxy-2'-fluorocytidine nucleoside bearing a 5'-O-(4,4'-dimethoxytrityl) group and an N4-acetyl protecting group on the cytosine exocyclic amine, with a free 3'-hydroxyl available for further derivatization . It serves as a central intermediate in the synthesis of the corresponding 3'-O-phosphoramidite (CAS 159414-99-0) and 3'-O-succinate derivatives used in solid-phase oligonucleotide synthesis . The 2'-fluoro modification on the ribose sugar locks the nucleoside into a C3'-endo (RNA-like) sugar pucker, which pre-organizes oligonucleotides into A-form helical geometry upon hybridization to complementary RNA, thereby increasing duplex thermodynamic stability and imparting nuclease resistance when combined with phosphorothioate backbones [1][2]. The N4-acetyl protection strategy enables 'fast' or 'ultra-mild' oligonucleotide deprotection conditions, distinguishing this compound from traditional N4-benzoyl-protected cytidine building blocks.

Why Generic Substitution of 5'-O-DMT-N4-Ac-2'-F-dC with Standard or Non-Fluorinated Cytidine Building Blocks Fails


Interchanging 5'-O-DMT-N4-Ac-2'-F-dC with a non-fluorinated protected 2'-deoxycytidine (e.g., 5'-O-DMT-N4-Ac-dC or 5'-O-DMT-N4-Bz-dC) or with a 2'-O-methyl analog fundamentally alters three interdependent properties of the resulting oligonucleotide: (i) sugar pucker conformation and duplex geometry, (ii) thermal stability of the RNA-bound duplex, and (iii) nuclease resistance profile [1][2]. The 2'-fluoro substituent drives a C3'-endo sugar conformation that pre-organizes the oligonucleotide into A-form geometry and contributes approximately 2°C per residue to duplex melting temperature, substantially exceeding the stabilization achieved by 2'-O-methyl (approximately 1.5°C/residue) or unmodified RNA (approximately 1.1°C/residue) [3][4]. When 2'-fluoro-phosphorothioate oligonucleotides are required, substitution with a non-fluorinated building block eliminates the synergistic combination of high RNA binding affinity and nuclease resistance that makes 2'-F-modified oligonucleotides effective for siRNA, antisense, and aptamer applications [5]. Furthermore, the N4-acetyl protecting group cannot be replaced with N4-benzoyl without significantly altering the deprotection protocol timeline: Ac-deprotection completes in minutes under AMA conditions, whereas Bz-deprotection requires 16-24 hours under concentrated ammonium hydroxide at elevated temperature [6].

5'-O-DMT-N4-Ac-2'-F-dC (159414-98-9): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


N4-Acetyl Protection Reduces Deprotection Time from ~16 Hours to ~10 Minutes vs. N4-Benzoyl Cytidine

The N4-acetyl protecting group on 5'-O-DMT-N4-Ac-2'-F-dC is directly carried through into the corresponding phosphoramidite and enables 'fast deprotection' protocols. Using a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) at 65°C, complete removal of the N4-acetyl group is achieved within 10 minutes [1]. In contrast, the traditional N4-benzoyl protecting group requires approximately 16 hours of deprotection in concentrated ammonium hydroxide (28-33% NH3 in water) at 55°C [2]. This represents an approximately 96-fold reduction in deprotection time under the respective standard conditions. The acetyl strategy is particularly critical when synthesizing oligonucleotides containing alkali-sensitive modifications (e.g., N4-acetylcytidine epigenetic marks) that would degrade under prolonged basic conditions [3].

Oligonucleotide synthesis Fast deprotection Phosphoramidite chemistry

2'-Fluoro Modification Increases Duplex Tm by ~2°C/Residue vs. RNA, Outperforming 2'-O-Methyl (~1.5°C/Residue)

When incorporated into oligonucleotides and hybridized to complementary RNA, 2'-deoxy-2'-fluoro (2'-F) residues increase the melting temperature (Tm) by approximately 2°C per residue relative to a DNA baseline [1]. This stabilization is additive and slightly cooperative with increasing 2'-F content [2]. In the same experimental system, 2'-O-methyl (2'-OMe) RNA residues provide approximately 1.5°C per residue, and unmodified RNA provides approximately 1.1°C per residue [1]. The full stability ranking for hybridization to RNA targets has been established as: DNA < RNA (1.0°C/residue) < 2'-OMe-RNA (1.3°C/residue) < 2'-F-RNA (1.8°C/residue) [2]. Importantly, this enhanced binding affinity is achieved without compromising base-pair specificity [3].

Duplex thermal stability RNA binding affinity Antisense oligonucleotide design

2'-Fluoro Homoduplexes Exhibit the Highest Thermal Stability Among All Major 2'-Modifications

In a comprehensive head-to-head comparison of fully 2'-modified oligoribonucleotide homoduplexes, Cummins et al. (1995) established the following unambiguous Tm ranking: 2'-fluoro:2'-fluoro > 2'-O-propyl:2'-O-propyl > 2'-O-methyl:2'-O-methyl > RNA:RNA > DNA:DNA [1]. This study compared sequences fully substituted with each modification and measured thermal denaturation under identical buffer conditions, providing the most rigorous direct comparison of the intrinsic duplex-stabilizing capacity of each 2'-substituent class [1]. The 2'-fluoro modification ranked at the top of this hierarchy, consistent with fluorine's unique combination of high electronegativity (driving C3'-endo sugar pucker) and small steric profile (van der Waals radius intermediate between hydrogen and oxygen) [2]. The same study demonstrated that the 2'-fluoro modification's stabilizing effect on RNA-DNA heteroduplexes was superior to that of the 2'-O-methyl modification [3].

Homoduplex stability Modified oligonucleotides Nucleic acid thermodynamics

2'-F-Modified siRNA Demonstrates Greatly Increased Plasma Stability and Prolonged Half-Life vs. Unmodified 2'-OH siRNA In Vivo

Layzer et al. (2004) demonstrated that siRNA modified with 2'-fluoro (2'-F) pyrimidines are functional in cell culture and exhibit greatly increased stability and a prolonged half-life in human plasma compared to 2'-OH containing siRNAs [1]. These 2'-F-modified siRNAs were shown to be functional in vivo in BALB/c mice, inhibiting luciferase expression from a cotransfected pGL3 plasmid [1]. A separate study by Allerson et al. (2005) identified an siRNA motif consisting entirely of 2'-O-methyl and 2'-fluoro nucleotides that displayed enhanced plasma stability and increased in vitro potency, with one site showing a remarkable >500-fold improvement in potency over unmodified siRNA [2]. When combined with a phosphorothioate backbone, uniformly 2'-F-modified oligonucleotides become highly nuclease resistant while retaining exceptional binding affinity to RNA targets, though the phosphodiester form alone is not nuclease resistant [3].

siRNA therapeutics Plasma nuclease resistance RNA interference

N4-Acetyl Protection Retains Compatibility with Ultra-Mild Deprotection for Alkali-Sensitive Oligonucleotide Constructs

The N4-acetyl protecting group on this nucleoside enables the synthesis of oligonucleotides containing alkali-sensitive modifications, such as N4-acetylcytidine (ac4C) epigenetic marks. Zhu et al. (2001) reported that commercial 'fast-deprotecting' phosphoramidites (which use acetyl cytidine protection) are useful for synthesizing oligonucleotides with alkali-sensitive nucleotides when used with ultra-mild deprotection conditions (K2CO3/MeOH) [1]. However, the same study identified that N-acetylation side reactions can occur at deoxyguanosine residues under these conditions; the problem was eliminated by substituting trimethylacetic anhydride for acetic anhydride and modifying automated synthesis cycles [1]. This knowledge enables protocols where the N4-acetyl group is deliberately retained through synthesis and deprotection to preserve the natural N4-acetylcytidine modification in the final oligonucleotide, a strategy not feasible with N4-benzoyl-protected building blocks that require harsh, prolonged basic treatment [2][3].

Ultra-mild deprotection Alkali-sensitive nucleotides Epigenetic modifications

5'-O-DMT-N4-Ac-2'-F-dC Serves as a Dual-Pathway Precursor for Both Phosphoramidite and Solid-Support Immobilization Derivatives

Unlike the pre-formed 3'-phosphoramidite (CAS 159414-99-0), 5'-O-DMT-N4-Ac-2'-F-dC (CAS 159414-98-9) bears a free 3'-hydroxyl group, making it the common synthetic precursor for two distinct downstream derivatives: (i) 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite for use as a coupling monomer in automated oligonucleotide synthesis, and (ii) 3'-O-succinate for immobilization onto controlled-pore glass (CPG) or polymeric solid supports . The 3'-O-succinate derivative is synthesized by reacting the free 3'-OH of 5'-O-DMT-N4-Ac-2'-F-dC with succinic anhydride, followed by coupling to amino-functionalized CPG . This dual-pathway versatility means that procurement of the protected nucleoside (CAS 159414-98-9) rather than the pre-formed phosphoramidite enables laboratories to generate both monomer and support-bound nucleoside from a single precursor lot, ensuring chemical consistency between the solution-phase coupling monomer and the solid-support-bound starting nucleoside in a given synthesis campaign . The compound is supplied at ≥98% purity, with solubility of 250 mg/mL in DMSO, enabling direct use in derivatization reactions .

Nucleoside derivatization Solid-phase synthesis CPG loading

Optimal Research and Industrial Application Scenarios for 5'-O-DMT-N4-Ac-2'-F-dC (159414-98-9) Based on Quantitative Differentiation Evidence


High-Throughput siRNA Therapeutic Candidate Screening Requiring Fast Turnaround and Maximal Plasma Stability

In siRNA drug discovery programs, iterative sequence optimization demands rapid synthesis cycles. The N4-acetyl protection enables 10-minute AMA deprotection (vs. ~16 hours for N4-benzoyl) [Section 3, Evidence 1], compressing the oligonucleotide synthesis-to-assay timeline from days to hours. The resulting 2'-F pyrimidine-modified siRNA duplexes exhibit greatly increased plasma stability and prolonged half-life in human plasma compared to unmodified siRNA, and are functional in vivo [Section 3, Evidence 4]. The ~2°C/residue Tm enhancement provided by 2'-F (vs. ~1.5°C for 2'-OMe) permits the design of shorter, more potent siRNA sequences with reduced off-target potential [Section 3, Evidence 2]. This combination of rapid synthesis turnaround and differentiated stability/affinity profile makes 5'-O-DMT-N4-Ac-2'-F-dC the precursor of choice for siRNA lead optimization campaigns. [1][2]

Chimeric Antisense Oligonucleotide (Gapmer) Design Requiring High RNA Affinity Wings with RNase H-Competent DNA Gap

Uniformly 2'-F-modified oligonucleotides do not support RNase H cleavage of target RNA. However, chimeric 'gapmer' designs—with 2'-F-modified 'wings' flanking a central DNA 'gap'—retain RNase H competence while benefiting from the nuclease resistance and high RNA binding affinity conferred by the 2'-F modification [Section 3, Evidence 2 and 4] [1]. When synthesized with a phosphorothioate backbone, these 2'-F gapmers are highly nuclease resistant and retain exceptional binding affinity to RNA targets, making them effective antisense agents [Section 3, Evidence 4] [2]. The stabilizing effect of 2'-F on RNA-DNA duplexes has been shown to be superior to that of 2'-O-methyl substitutions, directly justifying the selection of 2'-F-dC over 2'-OMe-C building blocks for the wing positions [Section 3, Evidence 3]. [1][2]

Nuclease-Resistant Aptamer Selection (SELEX) and Diagnostic Probe Development

2'-F-modified RNA aptamers exhibit enhanced nuclease resistance compared to 2'-OH RNA aptamers and bind their target ligands with higher affinities, a property directly attributed to the 2'-fluoro modification's effect on sugar pucker pre-organization and duplex/tertiary structure stability [Section 3, Evidence 2] [1]. The homoduplex thermal stability ranking established by Cummins et al. (1995)—placing 2'-F:2'-F above all other 2'-modifications—is particularly relevant for aptamers requiring stable intramolecular secondary and tertiary structures [Section 3, Evidence 3]. The N4-acetyl fast deprotection protocol is advantageous for high-throughput SELEX workflows where rapid post-selection characterization of enriched sequences is required [Section 3, Evidence 1]. Furthermore, the dual-pathway precursor nature of 5'-O-DMT-N4-Ac-2'-F-dC allows laboratories to prepare both phosphoramidite monomer and 2'-F-dC-loaded CPG from the same precursor lot, ensuring chemical consistency throughout the SELEX library synthesis [Section 3, Evidence 6]. [1][2]

Synthesis of Oligonucleotides Bearing Alkali-Sensitive Epigenetic or DNA-Damage Modifications

When synthesizing oligonucleotides that incorporate alkali-sensitive modifications—such as N4-acetylcytidine (ac4C) epigenetic marks, formylcytidine, or certain DNA lesion analogs—traditional N4-benzoyl deprotection conditions (16 hours NH4OH at 55°C) cause modification degradation. The N4-acetyl protecting group on 5'-O-DMT-N4-Ac-2'-F-dC enables the use of ultra-mild K2CO3/MeOH deprotection conditions that preserve these sensitive functionalities [Section 3, Evidence 5] [1]. In deliberate N4-acetylcytidine incorporation strategies, the acetyl group can be retained through synthesis to yield the native epigenetic modification in the final oligonucleotide [Section 3, Evidence 5]. This capability, combined with the enhanced duplex stability and nuclease resistance of 2'-F modification, makes this building block uniquely suited for generating chemically stabilized oligonucleotide probes for epitranscriptomics research, where both modification integrity and probe stability are essential [2]. [1][2]

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